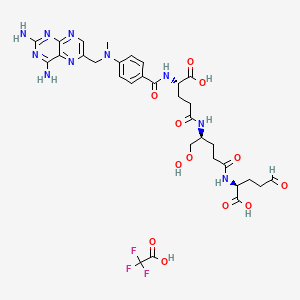
Methotrexate Triglutamate Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methotrexate Triglutamate Trifluoroacetate is a derivative of methotrexate, a well-known chemotherapeutic and immunosuppressant drug. Methotrexate itself is widely used in the treatment of various cancers, autoimmune diseases, and inflammatory conditions. The triglutamate form enhances its cellular retention and efficacy, while the trifluoroacetate salt improves its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methotrexate Triglutamate Trifluoroacetate involves the conjugation of methotrexate with three glutamate residues. This is typically achieved through a series of enzymatic reactions catalyzed by folylpolyglutamate synthase. The trifluoroacetate salt is then formed by reacting the triglutamate derivative with trifluoroacetic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. Chromatographic techniques are often employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methotrexate Triglutamate Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Methotrexate Triglutamate Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study polyglutamation and its effects on drug efficacy and retention.
Biology: Investigated for its role in cellular metabolism and transport mechanisms.
Medicine: Employed in the treatment of cancers, autoimmune diseases, and inflammatory conditions. Its enhanced retention and efficacy make it a valuable therapeutic agent.
Industry: Utilized in the development of new drug formulations and delivery systems.
Wirkmechanismus
Methotrexate Triglutamate Trifluoroacetate exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, particularly in rapidly dividing cells such as cancer cells. The triglutamate form enhances its retention within cells, prolonging its therapeutic effects. The trifluoroacetate salt improves its solubility and stability, facilitating its administration and absorption.
Vergleich Mit ähnlichen Verbindungen
Methotrexate: The parent compound, widely used in chemotherapy and immunosuppression.
Methotrexate Polyglutamates: Various polyglutamated forms of methotrexate with different numbers of glutamate residues.
Methotrexate-d3 Triglutamate Trifluoroacetate: A deuterated form used in research for its enhanced stability and traceability.
Uniqueness: Methotrexate Triglutamate Trifluoroacetate is unique due to its enhanced cellular retention and efficacy, attributed to the triglutamate form. The trifluoroacetate salt further improves its solubility and stability, making it a superior therapeutic agent compared to its parent compound and other derivatives.
Eigenschaften
Molekularformel |
C32H39F3N10O12 |
|---|---|
Molekulargewicht |
812.7 g/mol |
IUPAC-Name |
(2S)-5-[[(2S)-5-[[(1S)-1-carboxy-4-oxobutyl]amino]-1-hydroperoxy-5-oxopentan-2-yl]amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H38N10O10.C2HF3O2/c1-40(14-18-13-33-26-24(35-18)25(31)38-30(32)39-26)19-7-4-16(5-8-19)27(44)37-21(29(47)48)9-11-22(42)34-17(15-50-49)6-10-23(43)36-20(28(45)46)3-2-12-41;3-2(4,5)1(6)7/h4-5,7-8,12-13,17,20-21,49H,2-3,6,9-11,14-15H2,1H3,(H,34,42)(H,36,43)(H,37,44)(H,45,46)(H,47,48)(H4,31,32,33,38,39);(H,6,7)/t17-,20-,21-;/m0./s1 |
InChI-Schlüssel |
OFXFTGUFNNLEHD-KXGBIOHPSA-N |
Isomerische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC=O)C(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC=O)C(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



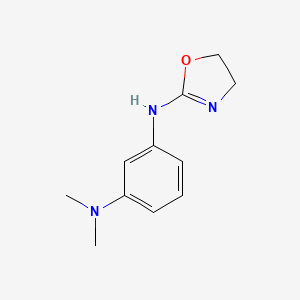
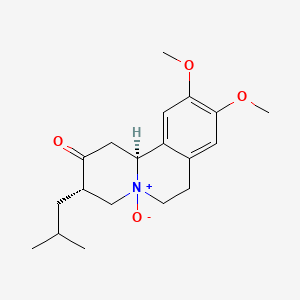

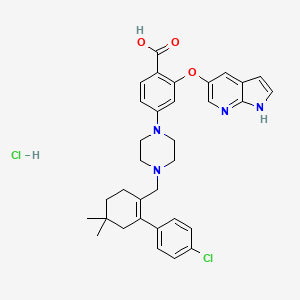
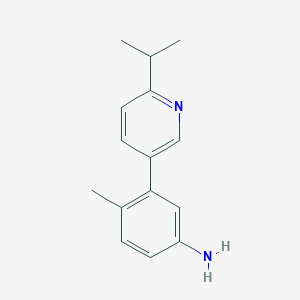
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

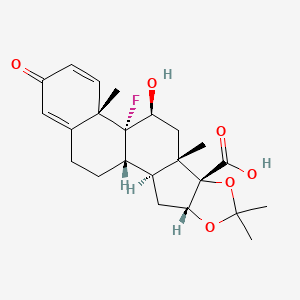
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
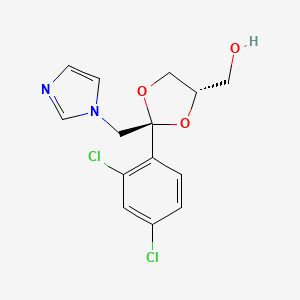
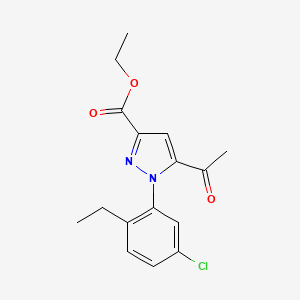
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
